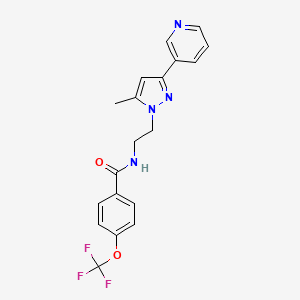![molecular formula C12H11F4NO2 B2877155 3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine CAS No. 2034206-86-3](/img/structure/B2877155.png)
3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine is a synthetic organic compound with the molecular formula C12H11F4NO2 and a molecular weight of 277.219 g/mol. This compound is characterized by the presence of a fluoromethyl group attached to an azetidine ring and a trifluoromethoxy group attached to a phenyl ring. It is used primarily in research and development settings.
Wissenschaftliche Forschungsanwendungen
3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Vorbereitungsmethoden
The synthesis of 3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-(fluoromethyl)azetidine with 2-(trifluoromethoxy)benzoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine and an inert solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Analyse Chemischer Reaktionen
3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Wirkmechanismus
The mechanism of action of 3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine can be compared with similar compounds such as:
(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone: This compound has a similar structure but with a methylthio group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone: This compound features a piperidine ring instead of a phenyl ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluoromethyl group and a trifluoromethoxy group, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-5-8-6-17(7-8)11(18)9-3-1-2-4-10(9)19-12(14,15)16/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSGYFAUHNYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2OC(F)(F)F)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)
![3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2877073.png)

![N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2877078.png)
![2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)
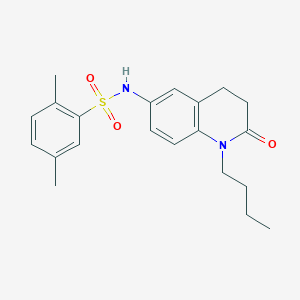
![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)
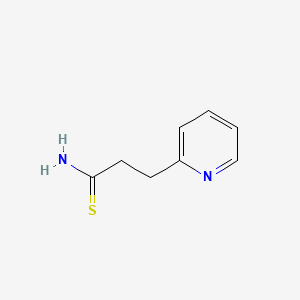
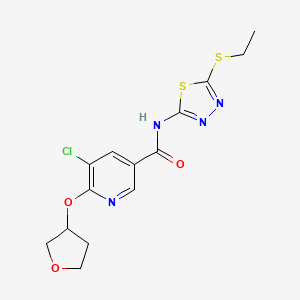
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

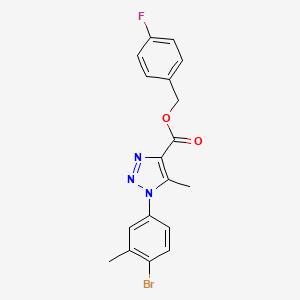
![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)
